methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 394223-02-0) is a heterocyclic compound with a fused pyrrole-pyridine core and a methyl ester group at position 2. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.18 g/mol and a purity of 95% . This compound serves as a critical building block in medicinal chemistry for synthesizing derivatives with tailored biological activities, such as kinase inhibitors and Hsp90 modulators .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOQCGSIDCQVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589606 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-02-0 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors
A common approach involves cyclization of substituted aminopyridines or pyridinecarboxylic acid derivatives with appropriate reagents under reflux or microwave-assisted conditions.
For example, 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine can be reacted with p-toluenesulfonyl chloride in a biphasic system of dichloromethane and aqueous NaOH, catalyzed by tetrabutylammonium hydrogen sulfate, followed by acidification and extraction to yield intermediates that can be further transformed into the target ester.
Another route uses 5-(acetylamino)-6-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylic acid methyl ester, which upon treatment with tetrabutylammonium fluoride in tetrahydrofuran at 70°C for 4 hours, undergoes desilylation and cyclization to form methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, a close analog.
Esterification and Functional Group Manipulation
The ester group at the 2-position is typically introduced or retained through methyl esterification of the carboxylic acid precursor. This can be achieved by reacting the acid with methanol under acidic conditions or by using methyl esters of the starting materials.
Hydrolysis of ester groups to carboxylic acids and subsequent amidation reactions have been reported, involving reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), often under microwave irradiation to enhance reaction rates.
Use of Catalysts and Reaction Conditions
Catalysts such as tetrabutylammonium hydrogen sulfate facilitate phase-transfer reactions, improving yields and selectivity.
Microwave-assisted synthesis at temperatures around 150–160°C in solvents like N-methyl-2-pyrrolidone (NMP) or n-butanol accelerates cyclization and coupling reactions, reducing reaction times from hours to minutes.
Reactions are often conducted under inert atmospheres (nitrogen) with temperature control (reflux or sub-zero for some steps) to prevent side reactions and degradation.
Representative Reaction Conditions and Yields
Purification Techniques
Filtration through Celite pads followed by extraction with ethyl acetate and drying over sodium sulfate is standard for isolating crude products.
Column chromatography using mixtures of hexane and ethyl acetate is employed to purify intermediates and final products, achieving >95% purity confirmed by HPLC and NMR.
Concentration under reduced pressure and drying under high vacuum are used to obtain solid products suitable for further reactions or characterization.
Characterization and Analysis
^1H NMR spectroscopy is used extensively to confirm the structure, with characteristic singlets for methyl ester protons around δ 3.7–4.0 ppm and aromatic protons between δ 6.5–8.5 ppm.
Mass spectrometry (ESI-MS) confirms molecular weight, with [M+H]^+ peaks consistent with C9H8N2O2 (m/z 177).
High-resolution mass spectrometry and chromatographic purity assessments ensure the quality of the synthesized compound for biological evaluation.
Summary Table of Key Preparation Methods
This comprehensive synthesis overview highlights the versatility and complexity of preparing methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. The choice of method depends on available starting materials, desired scale, and purity requirements. Use of phase-transfer catalysts, microwave irradiation, and optimized reaction conditions significantly enhances efficiency and yield. Purification by chromatographic techniques and rigorous characterization ensures the compound's suitability for further applications in medicinal chemistry and related fields.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
| Reaction | Reagents/Conditions | Yield | Example |
|---|---|---|---|
| Hydrolysis | NaOH (2N), methanol, 40°C, 8h | 0.495 g (1.64 mmol starting material) | Conversion to 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Mechanism : Base-mediated nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon, leading to ester cleavage.
Hydrazinolysis to Hydrazide
Reaction with hydrazine hydrate replaces the ester group with a hydrazide moiety, useful for synthesizing hydrazone derivatives.
| Reaction | Reagents/Conditions | Yield | Example |
|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate (50–60%), methanol, 80°C, 2h | 91 mg (from 100 mg starting material) | Formation of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide |
Application : Hydrazides serve as precursors for heterocyclic scaffolds in drug discovery.
N-Alkylation at Pyrrole Nitrogen
The NH group in the pyrrole ring undergoes alkylation under strongly basic conditions, enabling protection or functionalization.
Significance : Alkylation enhances solubility and stability for subsequent reactions.
Ammonolysis to Amide
Treatment with ammonia replaces the ester group with an amide, expanding applications in peptidomimetics.
| Reaction | Reagents/Conditions | Yield | Example |
|---|---|---|---|
| Ammonolysis | NH₃·H₂O, methanol, 80°C, overnight | 805 mg (from 880 mg starting material) | Formation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
Utility : Amides are key motifs in kinase inhibitors and receptor antagonists.
Comparative Reactivity of Derivatives
While the parent compound lacks substituents like nitro or halide groups, derivatives exhibit expanded reactivity:
Note : Functionalization (e.g., bromination, nitration) is required for these transformations.
Stability and Reaction Optimization
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pH Sensitivity : Hydrolysis and ammonolysis require controlled basic conditions to avoid decomposition.
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Temperature : Elevated temperatures (e.g., 80°C) accelerate reactions like hydrazinolysis but may increase side products.
-
Catalysts : Palladium catalysts enable cross-coupling in functionalized derivatives.
Scientific Research Applications
Biological Applications
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been studied for its potential therapeutic effects, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). Research indicates that derivatives of this compound exhibit significant inhibitory activities against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .
Case Studies
- Inhibition of Cancer Cell Proliferation:
-
Antibacterial Properties:
- Research Focus: The structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives was explored for antibacterial applications.
- Results: Some derivatives showed promising antibacterial activity against various strains, suggesting their utility in developing new antibiotics .
Material Science Applications
In addition to its biological significance, this compound serves as a valuable building block in organic synthesis. Its ability to undergo diverse chemical reactions allows it to be integrated into more complex molecular architectures used in materials science.
Applications in Organic Synthesis
Mechanism of Action
The mechanism of action of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in Ester Groups and Ring Positions
Table 1: Core Structural Analogues
Key Observations :
Substituent Effects on Reactivity and Bioactivity
Table 2: Derivatives with Functional Group Modifications
Key Observations :
- Chloro Substituents : The 5-Cl derivative exhibits increased reactivity in cross-coupling reactions, making it valuable for synthesizing aryl- or alkyl-substituted analogues .
- Amino Substituents: The 5-NH₂ group enhances solubility and serves as a handle for further functionalization (e.g., amide coupling) .
Table 3: Bioactive Derivatives
Key Observations :
- Selective Hsp90 Inhibition : Bulky substituents at positions 1, 3, and 5 confer selectivity for parasitic Hsp90, reducing off-target effects in humans .
- MTH1 Targeting : The benzenesulfonyl group in Ethyl 1-(benzenesulfonyl)-4-chloro-pyrrolo[2,3-b]pyridine-2-carboxylate enhances binding to MutT Homologue 1 (MTH1), a cancer-associated enzyme .
Biological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and other therapeutic targets. This article synthesizes current research findings, case studies, and data tables relevant to its biological activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its role as an inhibitor of various kinases, including FGFRs and TNIK (TRAF2 and NCK-interacting protein kinase). The inhibition of these kinases is crucial in cancer therapy as they are often implicated in tumor growth and progression.
FGFR Inhibition
Research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory effects on FGFRs. For instance, compound 4h from a related study demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential for therapeutic applications against cancers driven by FGFR signaling pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits cell proliferation |
| 4h | FGFR2 | 9 | Induces apoptosis in cancer cells |
| 4h | FGFR3 | 25 | Inhibits migration and invasion |
| Other | TNIK | <1 | Inhibits IL-2 secretion |
Case Studies
-
Inhibition of TNIK :
A series of pyrrolo[2,3-b]pyridine derivatives were screened for their ability to inhibit TNIK. Some compounds demonstrated IC50 values lower than 1 nM, showcasing their potential as novel therapeutic agents targeting TNIK in various diseases . -
Human Neutrophil Elastase (HNE) Inhibition :
Further modifications to the pyrrolo[2,3-b]pyridine scaffold led to the discovery of potent HNE inhibitors with IC50 values ranging from 15 to 51 nM. These inhibitors are significant due to HNE's role in inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated critical aspects of how modifications to the methyl pyrrolo[2,3-b]pyridine structure influence its biological activity:
Q & A
Q. How is regioselectivity controlled in substitution reactions?
- Electron-withdrawing groups (e.g., esters at position 2) direct electrophilic substitution to position 5 of the pyrrolo-pyridine core. Halogenation (e.g., bromination at position 5) is achieved using N-bromosuccinimide (NBS) in DMF, as seen in 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate synthesis .
Methodological Notes
- Data Contradictions : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
- Advanced NMR : Use -NMR for fluorinated derivatives (e.g., trifluoromethyl groups at position 5) .
- Stereochemistry : Chiral intermediates (e.g., (2S,3S)-3-methylpyrrolidine-2-carboxylic acid) require chiral HPLC or enzymatic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
